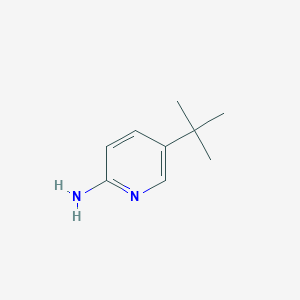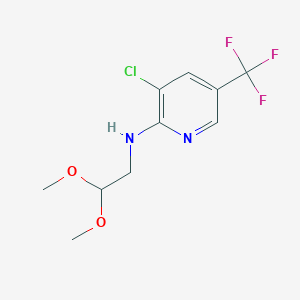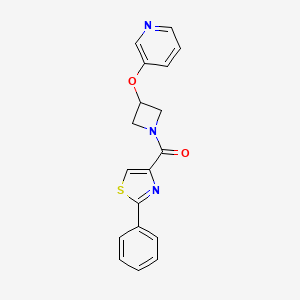
1-(6-fluoro-2-pyridinyl)tetrahydro-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound serves as a precursor or intermediate in the synthesis of complex heterocyclic structures, demonstrating its versatility in organic synthesis. For example, studies have explored the conversion of pyrazinones into sulfolene pyridinones, which then act as precursors for pyridinone ortho-quinodimethanes. These intermediates are trapped in situ with dienophiles, enabling the synthesis of diverse heterocyclic compounds through Diels–Alder reactions (Govaerts et al., 2002).
Fluorescent Sensing
This compound and its derivatives have shown potential in the development of fluorescent sensors. A study focused on designing a heteroatom-containing organic fluorophore, showcasing how intramolecular charge transfer (ICT) effects enable the compound to act as a reversible fluorescent pH sensor. This application is significant in both solution and solid states, providing a tool for detecting acidic and basic organic vapors (Yang et al., 2013).
Molecular Structure Analysis
Research has also been conducted on the structural analysis of related compounds, shedding light on their conformation, molecular packing, and intermolecular interactions. For instance, a study on tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed insights into their molecular conformations and how they are influenced by different substituents, providing valuable information for the design of new molecules (Sagar et al., 2017).
High-Throughput Synthesis
Another application includes the efficient synthesis of pyridine derivatives through one-pot reactions. These methodologies enable the modular synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, highlighting the compound's role in facilitating diverse chemical syntheses under metal-free conditions (Song et al., 2016).
Thermal and Fluorescent Properties of Polyimides
The compound's derivatives have been used to synthesize new polyimides with high glass transition temperatures and thermal stability. These polyimides exhibit unique UV–vis absorption bands and strong orange fluorescence upon protonation, indicating their potential in materials science for applications requiring thermal stability and fluorescent properties (Wang et al., 2008).
Propiedades
IUPAC Name |
1-(6-fluoropyridin-2-yl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDABBWFIBCXQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

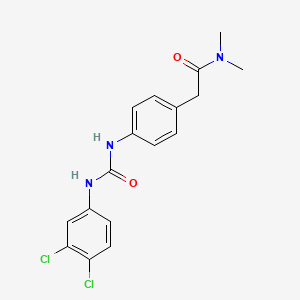
![5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581774.png)
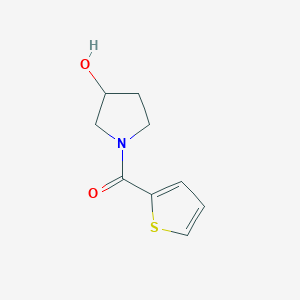
![2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2581777.png)

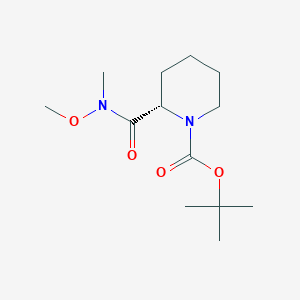
![1-[2-(1H-Benzimidazol-2-yl)pyrrolidin-1-yl]-2-chloroethanone;hydrochloride](/img/structure/B2581780.png)
![1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2581783.png)
![5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2581787.png)

